molecular formula C11H11NO3 B13937445 1-benzoylazetidine-2-carboxylic Acid

1-benzoylazetidine-2-carboxylic Acid

Cat. No.: B13937445
M. Wt: 205.21 g/mol
InChI Key: XVZNEKFPDOZMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoylazetidine-2-carboxylic acid is a bicyclic organic compound featuring a four-membered azetidine ring fused with a benzoyl group and a carboxylic acid functional group. Its molecular formula is C${11}$H${11}$NO$_3$, with a molecular weight of 205.21 g/mol. The compound’s unique structure combines the conformational strain of the azetidine ring with the electron-withdrawing properties of the benzoyl group and the reactivity of the carboxylic acid moiety. These attributes make it a promising candidate for pharmaceutical research, particularly in drug design targeting enzymes or receptors sensitive to strained heterocycles .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-benzoylazetidine-2-carboxylic acid

InChI

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-7-6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15)

InChI Key

XVZNEKFPDOZMER-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzoylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of azetidine-2-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the benzoylazetidine ring .

Industrial Production Methods: Industrial production of N-benzoylazetidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-Benzoylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylazetidine-2-carboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives .

Scientific Research Applications

N-Benzoylazetidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzoylazetidine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 1-benzoylazetidine-2-carboxylic acid and related compounds:

Compound Name Core Structure Functional Groups Key Differentiators Potential Applications
This compound Azetidine + benzoyl Carboxylic acid, benzoyl High ring strain, dual reactivity Enzyme inhibition, drug delivery
N-Benzylazetidine-2-carboxylic acid Azetidine Carboxylic acid, benzyl Benzyl vs. benzoyl; lower lipophilicity Antimicrobial agents
Methyl 1-benzylazetidine-2-carboxylate Azetidine Ester, benzyl Ester group enhances stability Synthetic intermediate
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid Azetidine + benzothiazole Carboxylic acid, methoxybenzothiazole Benzothiazole moiety Anticancer, antimicrobial
2,2-Dimethylazetidine-3-carboxylic acid Azetidine Carboxylic acid, dimethyl Reduced ring strain Biomimetic chemistry
Benzyl (2R)-4-oxoazetidine-2-carboxylate Azetidine Ester, oxo group Oxo group increases polarity Antibacterial agents

Reactivity and Stability

  • Ring Strain : The azetidine ring in this compound introduces significant ring strain, enhancing its reactivity in nucleophilic substitution or ring-opening reactions compared to five-membered (e.g., pyrrolidine) or six-membered (e.g., piperidine) analogs .
  • Functional Groups : The benzoyl group stabilizes the molecule via resonance, while the carboxylic acid enables salt formation or conjugation with biomolecules. This contrasts with ester derivatives (e.g., methyl 1-benzylazetidine-2-carboxylate), which exhibit higher hydrolytic stability but lower in vivo reactivity .
  • Benzothiazole Analogs : Compounds like 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid show enhanced antimicrobial activity due to the benzothiazole moiety, which is absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.